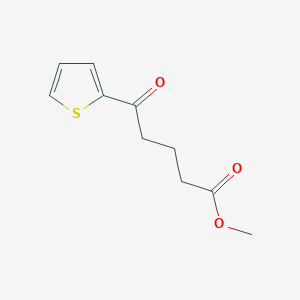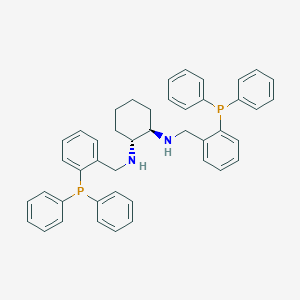
N-Methyl-4-(methylsulfonyl)aniline
Vue d'ensemble
Description
N-Methyl-4-(methylsulfonyl)aniline is a chemical compound with the molecular formula C8H11NO2S . It is a solid substance at room temperature .
Synthesis Analysis
The methylation of anilines, including N-Methyl-4-(methylsulfonyl)aniline, can be effectively achieved with methanol using cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis
The molecular structure of N-Methyl-4-(methylsulfonyl)aniline is represented by the InChI code: 1S/C8H11NO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 .Physical And Chemical Properties Analysis
N-Methyl-4-(methylsulfonyl)aniline is a solid substance at room temperature . It has a molecular weight of 185.25 g/mol .Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
N-Methyl-4-(methylsulfonyl)aniline and related compounds are used in the synthesis of various organic compounds. For instance, it has been used in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide, starting from anilines, N-arylacrylamides, and DABCO·(SO2)2. This process is efficient in dichloroethane, leading to sulfonated oxindoles in good yields (Liu, Zheng, & Wu, 2017)(Liu, Zheng, & Wu, 2017).
Additionally, this compound has been utilized in chemoselective SNAr reactions with amines and their derivatives. In these reactions, anilines and secondary aliphatic amines selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group (Baiazitov et al., 2013)(Baiazitov et al., 2013).
Polymer Chemistry and Materials Science
In the field of polymer chemistry, N-Methyl-4-(methylsulfonyl)aniline derivatives have been used for the synthesis of poly(sulfonium cation) as an alkylating reagent. This polymer shows solubility in common solvents and can be converted to poly(phenylene sulfide), making it applicable as an alkylating agent for various organic compounds (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994)(Shouji et al., 1994).
Another application is in the synthesis and characterization of poly(N-methyl aniline) doped with sulphonic acids for use as humidity sensors. These synthesized polymers have shown good physicochemical properties and electrical conductivity (Kulkarni, Viswanath, & Khanna, 2006)(Kulkarni et al., 2006).
Analytical and Environmental Chemistry
In the realm of environmental chemistry, derivatives of N-Methyl-4-(methylsulfonyl)aniline have been studied for their preemergence herbicidal properties. For instance, 4-(methylsulfonyl)-2,6-dinitro-N,N-variously substituted anilines demonstrated significant herbicidal activities in nutrient solutions (Gentner, 1970)(Gentner, 1970).
Additionally, N-(methylsulfonyl)anilines have been investigated in studies related to the formation and fragmentation of negative ions, contributing to our understanding of their behavior in various chemical environments (Pikhtovnikov et al., 2002)(Pikhtovnikov et al., 2002).
Safety and Hazards
N-Methyl-4-(methylsulfonyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
N-methyl-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-7-3-5-8(6-4-7)12(2,10)11/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEYQVCVGXCQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566269 | |
| Record name | 4-(Methanesulfonyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(methylsulfonyl)aniline | |
CAS RN |
119871-25-9 | |
| Record name | 4-(Methanesulfonyl)-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70566269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)



![7-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B177004.png)
